

Application Notes: Utilizing the 3X FLAG® Peptide for Enhanced Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3X FLAG peptide TFA

Cat. No.: B10825719

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Introduction

The 3X FLAG® tag is a popular epitope tag used for the affinity purification of proteins. It consists of a 22-amino-acid peptide sequence (MDYKDHDGDYKDHDIDYKDDDDK) that is genetically fused to a protein of interest.[1][2] This tag is recognized by the highly specific anti-FLAG® M2 monoclonal antibody, enabling efficient capture and isolation of the tagged protein and its interacting partners. The use of the 3X FLAG peptide for competitive elution offers a significant advantage by allowing the recovery of protein complexes under native conditions, preserving their structure and function for downstream analyses.

Advantages of the 3X FLAG® System in Co-Immunoprecipitation

The 3X FLAG® system offers several benefits for researchers performing co-immunoprecipitation (Co-IP) to study protein-protein interactions:

- **High Specificity:** The anti-FLAG® M2 antibody exhibits high specificity for the FLAG® tag, minimizing off-target binding and reducing background noise in Co-IP experiments.[3]
- **Mild Elution Conditions:** Competitive elution with the 3X FLAG® peptide allows for the gentle release of the protein complex from the affinity resin, preserving native protein conformations and interactions.[4] This is in contrast to harsher elution methods, such as low pH or denaturing buffers, which can disrupt protein structure and function.

- **Improved Purity:** The specificity of the antibody-tag interaction, combined with gentle elution, results in a higher purity of the isolated protein complexes.
- **Versatility:** The 3X FLAG® system is compatible with a wide range of downstream applications, including Western blotting, mass spectrometry, and enzyme activity assays.
- **Increased Affinity:** The triple FLAG epitope in the 3X FLAG tag can enhance the binding affinity to the anti-FLAG antibody, which can be advantageous for purifying low-abundance proteins.

Considerations for Experimental Design

To ensure successful Co-IP experiments using the 3X FLAG® system, several factors should be considered:

- **Choice of Elution Method:** While competitive elution with the 3X FLAG® peptide is the preferred method for maintaining native conditions, alternative elution methods can be used depending on the downstream application. Acidic elution with 0.1 M glycine HCl, pH 3.5, is a rapid and efficient option, but requires immediate neutralization. Elution with SDS-PAGE sample buffer is suitable for direct analysis by Western blotting but will denature the proteins.
- **Controls:** Appropriate controls are crucial for interpreting Co-IP results. A negative control, such as a cell lysate from untransfected cells or cells expressing an irrelevant tagged protein, should be included to identify non-specific interactions. An out-competition control, where the lysate is co-incubated with the 3X FLAG peptide during the immunoprecipitation step, can also demonstrate the specificity of the interaction.
- **Optimization:** The concentration of the 3X FLAG® peptide, incubation times, and wash conditions may need to be optimized for each specific protein complex to achieve the best results.

Downstream Applications

The native protein complexes eluted using the 3X FLAG® peptide are suitable for a variety of downstream analyses:

- **Mass Spectrometry:** Identification of novel protein interaction partners. The gentle elution minimizes the presence of contaminating proteins, improving the signal-to-noise ratio in mass spectrometry analysis.
- **Western Blotting:** Validation of known or suspected protein interactions.
- **Enzyme Activity Assays:** Functional characterization of the isolated protein complexes.

Experimental Protocols

I. Preparation of Buffers and Reagents

A. Lysis Buffer (50 mM Tris HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

Component	Final Concentration	For 50 mL
1 M Tris HCl, pH 7.4	50 mM	2.5 mL
5 M NaCl	150 mM	1.5 mL
0.5 M EDTA, pH 8.0	1 mM	100 µL
10% Triton X-100	1%	5 mL
Distilled Water	-	to 50 mL

B. Wash Buffer (TBS: 50 mM Tris HCl, pH 7.4, 150 mM NaCl)

Component	Final Concentration	For 500 mL
1 M Tris HCl, pH 7.4	50 mM	25 mL
5 M NaCl	150 mM	15 mL
Distilled Water	-	to 500 mL

C. 3X FLAG® Peptide Stock Solution (5 mg/mL)

Component	Amount
3X FLAG® Peptide	1 mg
10x Wash Buffer	40 µL
Distilled Water	160 µL

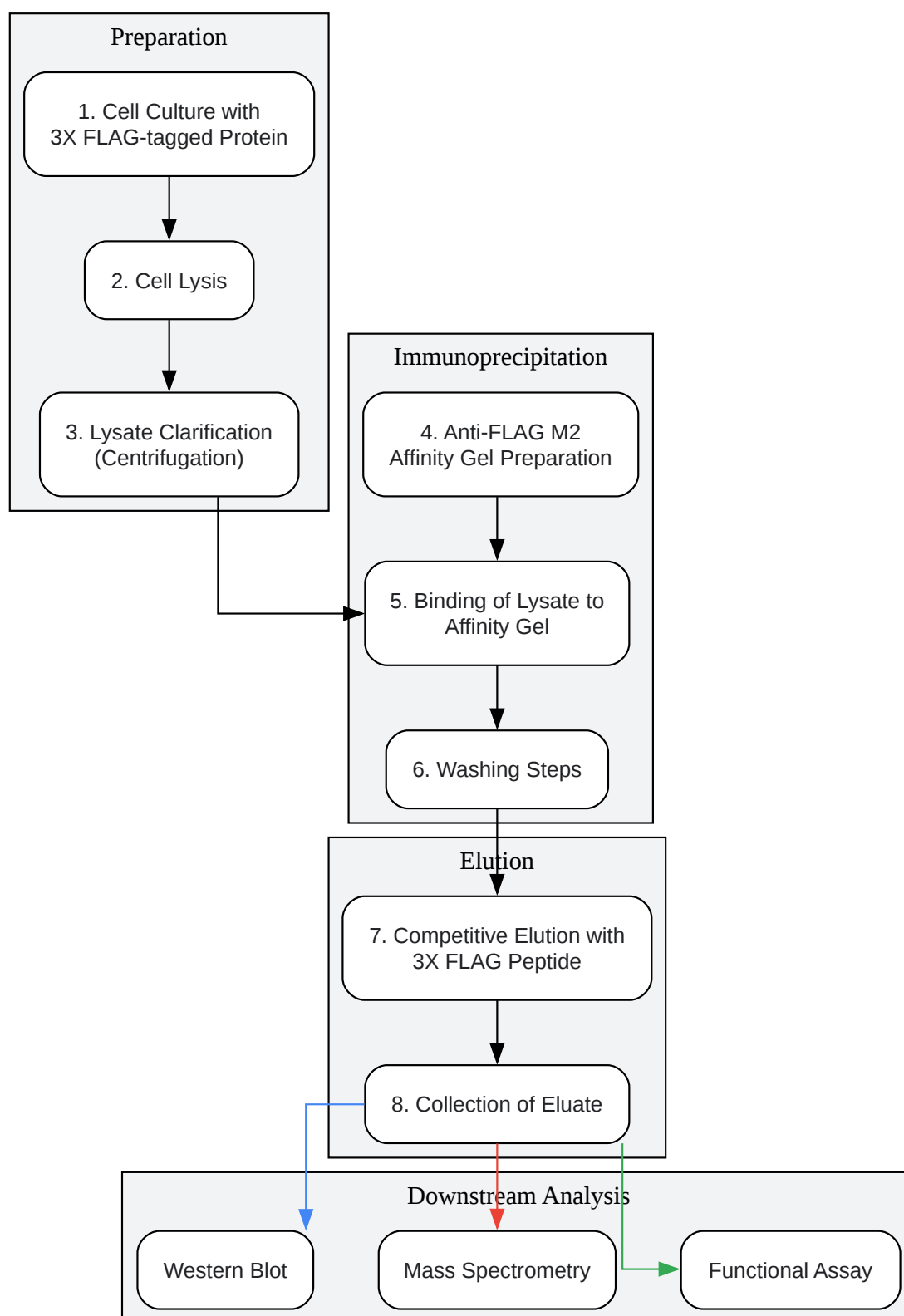
Dissolve the 3X FLAG® peptide in the 10x Wash Buffer before adding distilled water. Mix well and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

D. 3X FLAG® Elution Buffer (150 ng/µL)

Component	Amount
3X FLAG® Peptide Stock Solution (5 µg/µL)	3 µL
1x Wash Buffer (TBS)	97 µL

Prepare fresh before each use.

II. Co-Immunoprecipitation Workflow



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Caption: Workflow for 3X FLAG Co-Immunoprecipitation.

III. Step-by-Step Protocol

A. Cell Lysis

- Culture cells expressing the 3X FLAG®-tagged protein of interest to the desired density. For a single immunoprecipitation, approximately 10^6 to 10^7 mammalian cells are recommended.
- Wash the cells with ice-cold PBS and aspirate the PBS.
- Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cells.
- Incubate on ice for 30 minutes with occasional gentle agitation.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Clarify the lysate by centrifuging at $14,000 \times g$ for 15 minutes at 4°C .
- Transfer the supernatant to a new pre-chilled tube. This is the cleared lysate.

B. Immunoprecipitation

- Equilibrate the ANTI-FLAG® M2 Affinity Gel by washing 40 μL of the resin slurry with 1 mL of ice-cold TBS.
- Centrifuge at $5,000$ - $8,200 \times g$ for 30-60 seconds and discard the supernatant. Repeat the wash two more times.
- Add 200–1000 μL of the cleared cell lysate to the equilibrated affinity gel.
- Incubate with gentle end-over-end rotation for 1-2 hours at 4°C . For maximum binding, this step can be extended to overnight.

C. Washing

- Centrifuge the affinity gel with the bound lysate at $5,000$ - $8,200 \times g$ for 30-60 seconds and aspirate the supernatant (flow-through).

- Wash the beads three times with 500 μ L of ice-cold TBS. After each wash, vortex gently, centrifuge, and discard the supernatant.

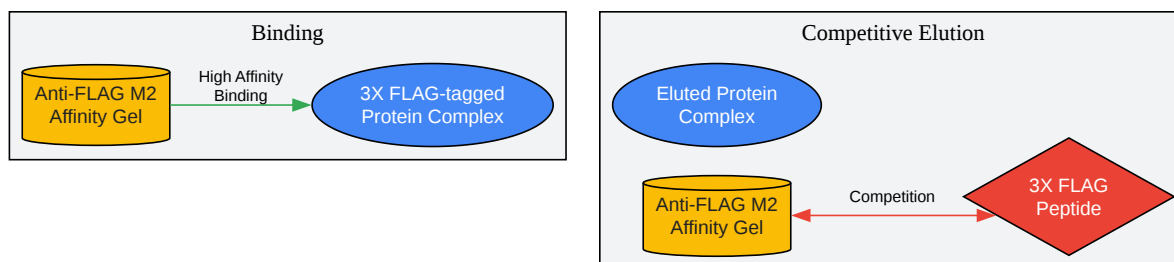
D. Elution with 3X FLAG® Peptide

- After the final wash, remove all residual wash buffer.
- Add 100 μ L of 3X FLAG® Elution Buffer (150 ng/ μ L) to the resin.
- Incubate with gentle shaking for 30 minutes at 4°C.
- Centrifuge at 5,000-8,200 x g for 30 seconds.
- Carefully transfer the supernatant, which contains the eluted protein complex, to a new pre-chilled tube. Avoid transferring any of the affinity resin.
- For more efficient elution, the elution step can be repeated, and the eluates can be pooled.

IV. Alternative Elution Methods

Elution Method	Reagent	Incubation	Pros	Cons
Acidic Elution	0.1 M Glycine HCl, pH 3.5	Room temperature, 5-10 min	Fast and efficient	Requires immediate neutralization; may denature proteins
SDS-PAGE Sample Buffer	1X SDS-PAGE Sample Buffer	Room temperature, 5 min or 95°C, 5 min	Direct analysis by Western blot	Denatures proteins; resin cannot be reused

V. Principle of Competitive Elution



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References

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- 5. To cite this document: BenchChem. [Application Notes: Utilizing the 3X FLAG® Peptide for Enhanced Co-Immunoprecipitation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10825719#using-3x-flag-peptide-in-co-immunoprecipitation-assays\]](https://www.benchchem.com/product/b10825719#using-3x-flag-peptide-in-co-immunoprecipitation-assays)

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